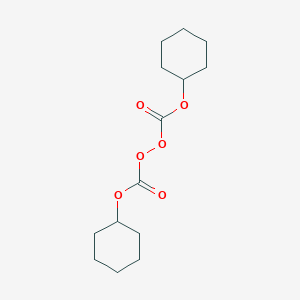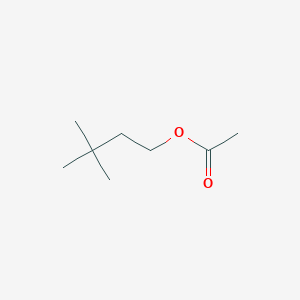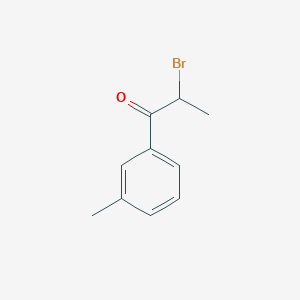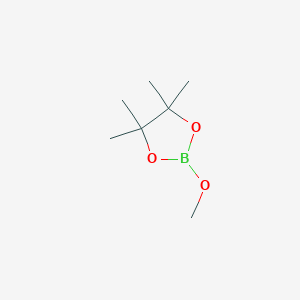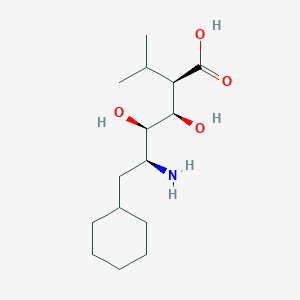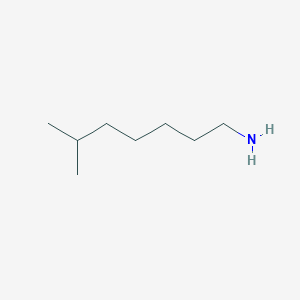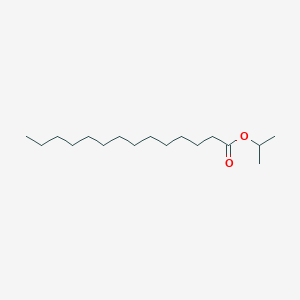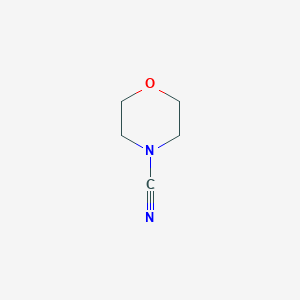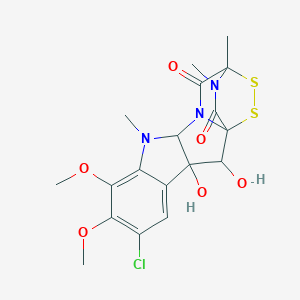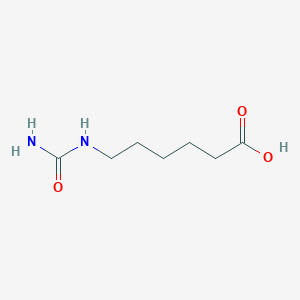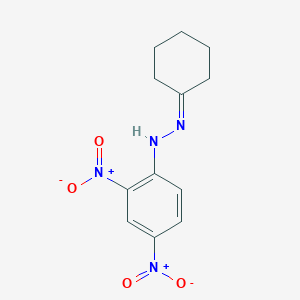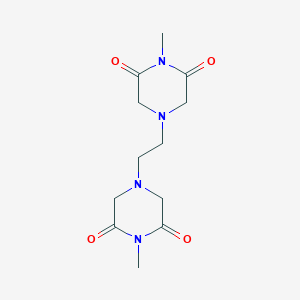
4,4'-Ethylenebis(1-methyl-2,6-piperazinedione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'4,4'-Ethylenebis(1-methyl-2,6-piperazinedione)' is a chemical compound commonly known as EMED. It is a cyclic imide derivative of ethylenediamine and is widely used in scientific research applications due to its unique properties. EMED is a potent inhibitor of metalloproteinases, which are enzymes responsible for the degradation of extracellular matrix proteins.
Mécanisme D'action
EMED inhibits the activity of metalloproteinases by binding to the zinc ion in the enzyme's active site. This binding prevents the enzyme from cleaving extracellular matrix proteins, thereby inhibiting tissue remodeling and repair. Additionally, EMED has been shown to induce apoptosis in cancer cells by inhibiting the activity of matrix metalloproteinase-2.
Effets Biochimiques Et Physiologiques
EMED has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, reduce the inflammation response, and improve cardiac function. Additionally, EMED has been shown to induce apoptosis in cancer cells by inhibiting the activity of matrix metalloproteinase-2.
Avantages Et Limitations Des Expériences En Laboratoire
EMED has various advantages and limitations for lab experiments. One of the advantages is its potent inhibitory effect on metalloproteinases, which makes it a valuable tool for investigating the role of metalloproteinases in various pathological conditions. However, EMED has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are various future directions for EMED research. One potential future direction is investigating the role of EMED in the treatment of cancer. EMED has been shown to induce apoptosis in cancer cells, and further research could investigate its potential as a cancer treatment. Additionally, future research could investigate the potential of EMED in the treatment of other pathological conditions, such as cardiovascular diseases and inflammation.
Conclusion
In conclusion, EMED is a cyclic imide derivative of ethylenediamine that is widely used in scientific research applications due to its potent inhibitory effect on metalloproteinases. It is synthesized by reacting ethylenediamine with maleic anhydride and methylamine. EMED has various biochemical and physiological effects, including inhibiting the migration and invasion of cancer cells, reducing the inflammation response, and improving cardiac function. EMED has various advantages and limitations for lab experiments, and future research could investigate its potential as a cancer treatment and in the treatment of other pathological conditions.
Méthodes De Synthèse
EMED can be synthesized by reacting ethylenediamine with maleic anhydride. The reaction leads to the formation of a cyclic imide derivative, which is then further reacted with methylamine to yield EMED. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
EMED is widely used in scientific research applications due to its potent inhibitory effect on metalloproteinases. Metalloproteinases are a family of enzymes responsible for the degradation of extracellular matrix proteins, which play a crucial role in tissue remodeling and repair. EMED has been shown to inhibit the activity of various metalloproteinases, including collagenase, gelatinase, and stromelysin. Therefore, it has been used in various studies to investigate the role of metalloproteinases in various pathological conditions, such as cancer, inflammation, and cardiovascular diseases.
Propriétés
Numéro CAS |
1155-54-0 |
|---|---|
Nom du produit |
4,4'-Ethylenebis(1-methyl-2,6-piperazinedione) |
Formule moléculaire |
C12H18N4O4 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
1-methyl-4-[2-(4-methyl-3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione |
InChI |
InChI=1S/C12H18N4O4/c1-13-9(17)5-15(6-10(13)18)3-4-16-7-11(19)14(2)12(20)8-16/h3-8H2,1-2H3 |
Clé InChI |
OPWGVQGWPKYWOA-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)C |
SMILES canonique |
CN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)C |
Autres numéros CAS |
1155-54-0 |
Synonymes |
4,4'-ethylenebis(1-methyl-2,6-piperazinedione) ICRF 158 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




